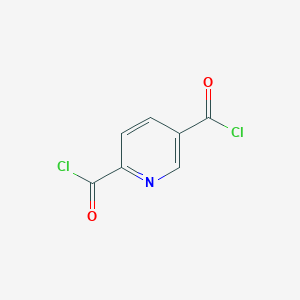

Pyridine-2,5-dicarbonyl chloride

Übersicht

Beschreibung

Synthesis Analysis

Most syntheses of pyridine rings rely upon one of two approaches: the condensation of carbonyl compounds or cycloaddition reactions . A simpler approach relies on condensation of 1,5 diones followed by oxidation .Molecular Structure Analysis

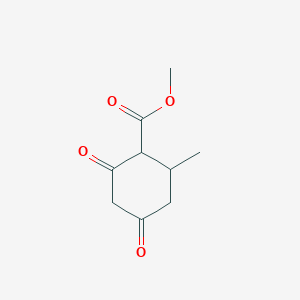

The molecular structure of Pyridine-2,5-dicarbonyl chloride has been characterized by elemental analysis, Fourier transform infrared spectroscopy, thermogravimetric analysis, and powder and single-crystal X-ray diffraction .Chemical Reactions Analysis

This compound is used in the synthesis of novel polyamides. These polyamides exhibit unique properties due to the incorporation of the pyridyl moiety in the polymer chain.Physical And Chemical Properties Analysis

This compound is a colorless liquid with a pungent odor and is soluble in organic solvents. Its molecular weight is 204.01 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis of New Polyamides

- Application : Pyridine-2,5-dicarbonyl chloride is used in the synthesis of novel polyamides. These polyamides exhibit unique properties due to the incorporation of the pyridyl moiety in the polymer chain.

- Details : Polyamides synthesized through polycondensation reactions involving this compound show high yields, good solubility in polar solvents, and thermal stability.

- References :

- Faghihi & Mozaffari (2008) in the Journal of Applied Polymer Science and Turkish Journal of Chemistry discussed the synthesis and characterization of new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines (Faghihi & Mozaffari, 2008).

Modular Synthesis of Polysubstituted and Fused Pyridines

- Application : It plays a role in the one-pot synthesis of polysubstituted and fused pyridines. This process is important in various chemical syntheses and pharmaceutical applications.

- Details : The use of 2-fluoro-1,3-dicarbonyl initiates a Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for synthesizing these pyridines.

- References :

- Song et al. (2016) in Organic Letters describe this synthesis process (Song et al., 2016).

Creation of Liquid Crystalline Compounds

- Application : this compound is instrumental in synthesizing liquid crystalline compounds, which have applications in advanced materials and display technologies.

- Details : The compound is used to synthesize regioselective 1,2-dihydropyridine intermediates, which are then oxidized to produce liquid crystalline compounds.

- References :

- Chia et al. (2001) in Tetrahedron Letters explored this novel synthesis method (Chia et al., 2001).

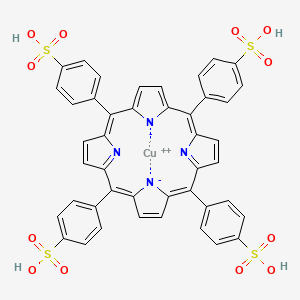

Synthesis of Metal Complexes

- Application : It is utilized in the synthesis of various metal complexes, including rhenium and copper complexes, which have potential applications in catalysis and materials science.

- Details : The compound is used to create complexes with unique luminescent properties and catalytic abilities.

- References :

- Li et al. (2012) in Organometallics researched the synthesis of blue-green luminescent rhenium(I) tricarbonyl complexes (Li et al., 2012).

- Stephan et al. (2022) in Dalton Transactions investigated the synthesis and reactivity of dinuclear copper(I) pyridine diimine complexes (Stephan et al., 2022).

Wirkmechanismus

Target of Action

Pyridine-2,5-dicarbonyl chloride is a versatile reagent in organic synthesis, primarily targeting various organic compounds such as alcohols and amines . It acts as an acylating agent, reacting with these targets to form corresponding esters or amides .

Mode of Action

The compound interacts with its targets through acylation reactions. In the presence of a base, the chlorine atoms in this compound are replaced by the nucleophilic oxygen (in alcohols) or nitrogen (in amines) atoms, resulting in the formation of esters or amides . This reaction is a part of the broader class of nucleophilic acyl substitution reactions.

Biochemical Pathways

For instance, it is used in the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds, such as esters, amides, and pyridines. These compounds have various applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction rate and yield can be affected by the reaction temperature, the presence of a base, and the solvent used . Additionally, the compound’s stability can be affected by factors such as temperature, light, and moisture.

Safety and Hazards

Eigenschaften

IUPAC Name |

pyridine-2,5-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEWEOKGGLQXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B3144809.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)